molecular formula C11H12O4S B14453146 Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester CAS No. 76432-30-9

Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester

Cat. No.: B14453146
CAS No.: 76432-30-9
M. Wt: 240.28 g/mol
InChI Key: YFFMJOPTIBTOJH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester is an organic compound with a complex structure that includes a benzoic acid core, an acetyloxy group, and a (methylthio)methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Benzoic acid and methanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester involves its interaction with various molecular targets. The ester and acetyloxy groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. The methylthio group can be oxidized, leading to the formation of reactive species that can modify biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(methylthio)-, methyl ester: Similar structure but lacks the acetyloxy group.

    Benzoic acid, 2-methyl-, methyl ester: Similar ester group but different substituents on the aromatic ring.

    Benzoic acid, 2-methoxy-, methyl ester: Contains a methoxy group instead of a methylthio group.

Uniqueness

Benzoic acid, 2-(acetyloxy)-, (methylthio)methyl ester is unique due to the presence of both acetyloxy and methylthio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.

Properties

CAS No.

76432-30-9

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methylsulfanylmethyl 2-acetyloxybenzoate

InChI

InChI=1S/C11H12O4S/c1-8(12)15-10-6-4-3-5-9(10)11(13)14-7-16-2/h3-6H,7H2,1-2H3

InChI Key

YFFMJOPTIBTOJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCSC

Origin of Product

United States

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